molecular formula C30H31FN4O6 B3005856 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 2097920-80-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

Cat. No.: B3005856
CAS No.: 2097920-80-2
M. Wt: 562.598
InChI Key: NOOXASSZZXCKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C30H31FN4O6 and its molecular weight is 562.598. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound with structural similarities, has been identified as a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is notable for its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Role in Synthesis of Tetrahydroisoquinoline and Benzazepine

The compound has been utilized in the synthesis of tetrahydroisoquinoline and benzazepine derivatives. A study demonstrated the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. This process used boron trifluoride diethyl etherate as an additive reagent, enhancing the cyclization process (Saitoh et al., 2001).

Potential in Antibacterial Applications

A study on fluoroquinolones, which are significant antibacterial agents, explored the design of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones. This led to the discovery of compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship of these compounds was crucial in determining their antibacterial effectiveness (Kuramoto et al., 2003).

Inhibition of VEGFR-2 and EGFR Tyrosine Kinases in Cancer

A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and characterized for its potential as a dual inhibitor of VEGFR-2 and EGFR tyrosine kinases. It showed potent cytotoxic activity against various cancer cell lines and is considered a promising anti-cancer agent (Riadi et al., 2021).

Properties

CAS No.

2097920-80-2

Molecular Formula

C30H31FN4O6

Molecular Weight

562.598

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C30H31FN4O6/c1-40-25-14-13-20(18-26(25)41-2)15-16-32-27(36)12-7-17-34-29(38)21-8-3-6-11-24(21)35(30(34)39)19-28(37)33-23-10-5-4-9-22(23)31/h3-6,8-11,13-14,18H,7,12,15-17,19H2,1-2H3,(H,32,36)(H,33,37)

InChI Key

NOOXASSZZXCKAW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.